9-(2-(Phosphonomethoxy)ethoxy)adenine

Anti-HBV activity Hep G2 2.2.15 Hepadnavirus inhibition

9-(2-(Phosphonomethoxy)ethoxy)adenine (CAS 124076-74-0), also designated PMEoA, BRL 47923, or SB-203657-A, is a synthetic acyclic nucleoside phosphonate (ANP) analogue of adenine. It belongs to the 9-[2-(phosphonomethoxy)alkoxy]purine subclass, distinguished from classical ANPs such as PMEA (adefovir) by the presence of an ethoxy linker between the purine N-9 and the phosphonomethyl moiety, resulting in an N–O bond attachment rather than a direct C–N linkage.

Molecular Formula C8H12N5O5P
Molecular Weight 289.19 g/mol
CAS No. 124076-74-0
Cat. No. B8767711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-(Phosphonomethoxy)ethoxy)adenine
CAS124076-74-0
Molecular FormulaC8H12N5O5P
Molecular Weight289.19 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)OCCOCP(=O)(O)O)N
InChIInChI=1S/C8H12N5O5P/c9-7-6-8(11-3-10-7)13(4-12-6)18-2-1-17-5-19(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)
InChIKeyHRVFEVBDZIXIGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(2-(Phosphonomethoxy)ethoxy)adenine (CAS 124076-74-0): Chemical Identity and Antiviral Class Positioning for Procurement Decisions


9-(2-(Phosphonomethoxy)ethoxy)adenine (CAS 124076-74-0), also designated PMEoA, BRL 47923, or SB-203657-A, is a synthetic acyclic nucleoside phosphonate (ANP) analogue of adenine [1]. It belongs to the 9-[2-(phosphonomethoxy)alkoxy]purine subclass, distinguished from classical ANPs such as PMEA (adefovir) by the presence of an ethoxy linker between the purine N-9 and the phosphonomethyl moiety, resulting in an N–O bond attachment rather than a direct C–N linkage [2]. Developed initially by SmithKline Beecham, PMEoA functions as a nucleotide reverse transcriptase inhibitor (NRTI) with documented inhibitory activity against human immunodeficiency virus (HIV-1 and HIV-2) and hepatitis B virus (HBV) in cell culture [3]. Its molecular formula is C₈H₁₂N₅O₅P (MW = 289.19 g/mol), and it serves as a research tool for studying structure–activity relationships among ANP antiretroviral agents.

Why 9-(2-(Phosphonomethoxy)ethoxy)adenine Cannot Be Interchanged with PMEA or Other Acyclic Nucleoside Phosphonates


Within the acyclic nucleoside phosphonate (ANP) family, seemingly minor modifications to the acyclic linker produce large and quantifiable shifts in antiviral potency spectrum, oral bioavailability, and intracellular activation pathways [1]. 9-(2-(Phosphonomethoxy)ethoxy)adenine (PMEoA) differs from the clinically approved agent PMEA (adefovir) by a single oxygen atom insertion in the linker chain, yet this substitution converts the molecule from a carbon-linked ANP to an N–O-bonded acyclonucleotide with distinct physicochemical, pharmacokinetic, and antiviral properties [2]. The quantitative evidence summarized below demonstrates that PMEoA cannot be considered a generic substitute for PMEA, PMPA (tenofovir), D4API, or any other in-class compound without explicit experimental validation in the target assay system.

Quantitative Differentiation Evidence for 9-(2-(Phosphonomethoxy)ethoxy)adenine (PMEoA) Versus PMEA and D4API


Anti-HBV Potency: PMEoA Is 5-Fold Less Active Than PMEA in Hep G2 2.2.15 Hepatoma Cells

In a direct head-to-head comparison, PMEoA exhibited an EC₅₀ of 10 μM against human hepatitis B virus (HHBV) in Hep G2 2.2.15 hepatoma cells, which is 5-fold higher (i.e., 5-fold less potent) than the EC₅₀ of 1.2 μM measured for PMEA (adefovir) in the same assay system [1]. The same study also reported that D4API showed an intermediate EC₅₀ of 6 μM against HHBV. This rank order (PMEA > D4API > PMEoA) demonstrates that the ethoxy linker in PMEoA confers a specific disadvantage for anti-HBV activity relative to the ethyl linker of PMEA.

Anti-HBV activity Hep G2 2.2.15 Hepadnavirus inhibition Nucleotide analogue comparison

Anti-MSV Activity: PMEoA Is 5-Fold Less Potent Than PMEA and 10-Fold Less Potent Than D4API in C3H/3T3 Cell Transformation Assay

In the same comparative study, PMEoA was evaluated against Moloney murine sarcoma virus (MSV)-induced C3H/3T3 cell transformation alongside PMEA and D4API [1]. PMEoA displayed an EC₅₀ of 14 μM, compared to 2.8 μM for PMEA and 1.3 μM for D4API. This corresponds to approximately 5-fold lower potency than PMEA and an order-of-magnitude (approximately 10.8-fold) lower potency than D4API. These in vitro findings were corroborated by in vivo experiments in newborn mice, where D4API inhibited MSV-induced tumor formation and delayed MSV-associated death at lower doses than either PMEA or PMEoA.

Anti-retrovirus activity Moloney murine sarcoma virus C3H/3T3 transformation Antiviral selectivity

Oral Bioavailability: PMEoA Parent Compound Is ~4-Fold Less Orally Bioavailable Than PMEA, Necessitating Prodrug Strategies

The intrinsic oral bioavailability of the parent PMEoA compound in mice was approximately 2%, inferred from the finding that its bis[(pivaloyloxy)methyl] (bis-POM) ester prodrug achieved 30% oral bioavailability — a 15-fold improvement [1]. In comparison, the parent PMEA compound exhibited an oral bioavailability of 7.8% in rats [2]. This indicates that the ethoxy linker in PMEoA renders the parent phosphonate approximately 4-fold less orally bioavailable than PMEA. The bis-POM PMEoA prodrug (30% in mice) compares with bis-POM PMEA prodrug bioavailability values ranging from 17.6% (Starrett 1994, rats) to 38.2% (Shaw 1997, rats), depending on formulation and experimental conditions [2][3]. Notably, α-methyl substitution on the bis-POM ester of PMEoA further increased oral bioavailability to 74%, and the diphenyl ester hydrochloride salt achieved 50%, demonstrating that the PMEoA scaffold is amenable to significant prodrug optimization [1].

Oral bioavailability Prodrug design Pharmacokinetics Bis-POM ester

Structural Class Distinction: PMEoA as the Prototypical N–O-Bonded Acyclonucleotide Versus Carbon-Linked ANPs (PMEA, PMPA)

PMEoA is the defining member of the 9-[2-(phosphonomethoxy)alkoxy]purine subclass — the first reported acyclonucleotides in which the acyclic phosphonic acid-bearing substituent is attached to N-9 of the purine via a nitrogen–oxygen (N–O) bond, rather than a carbon–nitrogen (C–N) bond as in PMEA, PMPA, and HPMPA [1]. This structural distinction is explicitly claimed in US Patent 5,247,085, which covers the generic class of 9-[2-(phosphonomethoxy)alkoxy]purines [2]. The N–O bond introduces different electronic and conformational properties compared with the C–N linkage, which may affect enzymatic recognition, metabolic stability, and prodrug activation pathways. This structural feature distinguishes PMEoA from all clinically developed ANPs (adefovir, tenofovir, cidofovir), none of which contain an N–O bond at the purine attachment point.

Acyclonucleotide N-O bond Structural class Phosphonate linker Medicinal chemistry

Differential Substrate Recognition by PRPP Synthetase: PMEoA, PMEA, and PMPA All Recognized but with Divergent Kinetic Efficiency

A study examining the substrate properties of adenine nucleotide analogues against purified 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetases from E. coli, rat liver, and human erythrocytes found that PMEoA, along with PMEA, FPMPA, and PMPA, are all recognized as substrates by these enzymes in both their monophosphate and triphosphate forms [1]. However, the acyclic nucleoside phosphonates as a group were characterized as "rather poor substrates, as evident from their low Vmax values" [1]. No stereospecific discrimination was observed between the R- and S-enantiomers of FPMPA and PMPA. While the study did not report individual kinetic constants (Km, Vmax) for each ANP, the collective classification of these compounds as low-efficiency PRPP synthetase substrates provides a mechanistic framework for understanding their intracellular activation. The presence of the N–O bond in PMEoA may further influence its relative substrate efficiency, though quantitative kinetic comparison data for PMEoA versus PMEA from this enzyme system are not available.

PRPP synthetase Intracellular activation Nucleotide analogue metabolism Enzyme kinetics

Recommended Research and Procurement Scenarios for 9-(2-(Phosphonomethoxy)ethoxy)adenine (PMEoA)


Structure–Activity Relationship (SAR) Studies of Acyclic Nucleoside Phosphonate Linker Modifications

PMEoA serves as the prototypical N–O-bonded acyclonucleotide for systematic SAR investigations comparing ethoxy-linked ANPs with ethyl-linked (PMEA), propyl-linked (PMPA), and hydroxypropyl-linked (HPMPA) congeners. The Balzarini et al. (1994) head-to-head dataset provides EC₅₀ benchmarks against HIV, HBV, and MSV that enable quantitative potency comparisons across linker types [1]. Medicinal chemistry teams designing next-generation ANPs can use PMEoA as a reference compound to evaluate how incremental linker modifications shift antiviral potency spectra.

Prodrug Design and Oral Bioavailability Optimization Programs

The Serafinowska et al. (1995) study establishes PMEoA as a validated scaffold for prodrug optimization, demonstrating that oral bioavailability can be increased from approximately 2% (parent) to 30% (bis-POM ester), 50% (diphenyl ester HCl), and 74% (α-methyl bis-POM ester) through systematic ester derivatization [2]. This makes PMEoA an attractive model substrate for laboratories developing novel phosphonate prodrug strategies, particularly those targeting nucleoside phosphonate carriers or intestinal transport mechanisms.

Reference Standard for Differentiating Anti-HBV from Anti-Retroviral Activity Within ANP Libraries

Because PMEoA exhibits a distinct antiviral activity profile — markedly weaker anti-HBV activity (EC₅₀ = 10 μM) compared with PMEA (EC₅₀ = 1.2 μM) [1] — it can serve as a selectivity reference standard in screening cascades designed to identify ANP analogues with preferential anti-retroviral or anti-hepadnavirus activity. Its use as a lower-potency comparator helps establish assay sensitivity windows and validates the ability of screening platforms to discriminate between structurally similar ANPs.

Intracellular Activation and Nucleotide Metabolism Research

PMEoA is recognized as a substrate by PRPP synthetase, the enzyme responsible for converting ANP monophosphates to their active diphosphate forms [3]. Researchers investigating intracellular ANP activation pathways, particularly those comparing activation efficiency across different linker chemistries, can employ PMEoA alongside PMEA and PMPA to probe how the N–O versus C–N bond influences enzyme recognition and catalytic turnover. This application is particularly relevant for understanding resistance mechanisms that involve altered nucleotide kinase or PRPP synthetase activity.

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